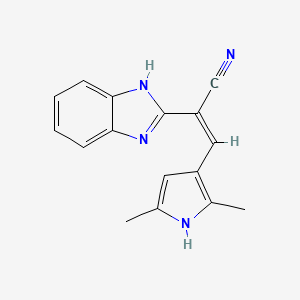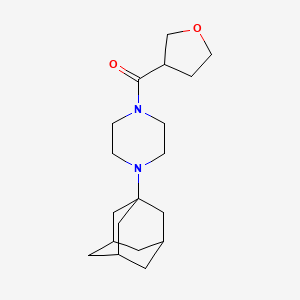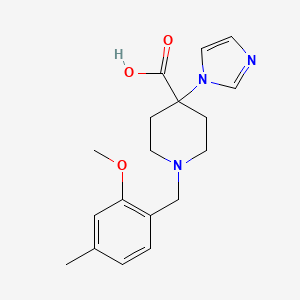
N-(2-cyanophenyl)-2-(propylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(propylthio)benzamide, commonly known as CP-122,288, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
CP-122,288 exerts its effects by binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in dopamine neurotransmission, which can have various effects depending on the brain region and the receptor subtype. In addition to its effects on the dopamine D3 receptor, CP-122,288 has also been found to have some affinity for the dopamine D2 receptor, although it is less potent than its effects on the D3 receptor.
Biochemical and Physiological Effects:
CP-122,288 has been found to have various biochemical and physiological effects. In addition to its effects on dopamine neurotransmission, CP-122,288 has also been found to modulate the activity of other neurotransmitter systems such as glutamate and GABA. It has also been found to have some effects on the immune system, although the exact mechanisms are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
CP-122,288 has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for investigating the role of this receptor in various neurological disorders. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. CP-122,288 has some affinity for the dopamine D2 receptor, which can complicate the interpretation of results. It is also relatively lipophilic, which can affect its distribution and metabolism in vivo.
Orientations Futures
There are several future directions for research on CP-122,288. One area of interest is the development of more selective dopamine D3 receptor antagonists. This could lead to the development of new treatments for various neurological disorders. Another area of interest is the investigation of the role of CP-122,288 in other neurotransmitter systems, such as glutamate and GABA. This could lead to a better understanding of the complex interactions between these systems and the dopamine system. Finally, the development of new methods for the synthesis and purification of CP-122,288 could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
CP-122,288 can be synthesized using a multistep process. The first step involves the reaction of 2-cyanophenylboronic acid with 2-bromo-1-propylthio-benzene to form N-(2-cyanophenyl)-2-(propylthio)benzamide. The reaction is catalyzed by a palladium catalyst in the presence of a base. The product is then purified using column chromatography to obtain pure CP-122,288.
Applications De Recherche Scientifique
CP-122,288 has been found to have potential for use in various research applications. One of the most promising applications is in the study of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission and is implicated in various neurological disorders such as addiction, Parkinson's disease, and schizophrenia. CP-122,288 has been found to be a selective antagonist of the dopamine D3 receptor and has been used in various studies to investigate the role of this receptor in these disorders.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-11-21-16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBREXAMVVHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5355366.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5355377.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5355394.png)


![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
![2-{2-chloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5355413.png)
